An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide
An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of (2R)-2-propyloctanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties
Due to the limited availability of experimental data for (2R)-2-propyloctanamide, the following table summarizes its calculated and estimated physicochemical properties. These values are derived from its chemical structure and by analogy to structurally similar long-chain aliphatic amides.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₃NO | Calculated |
| Molecular Weight | 185.31 g/mol | Calculated |
| IUPAC Name | (2R)-2-propyloctanamide | Standard Nomenclature |
| CAS Number | Not available | |
| Appearance | White to off-white solid (estimated) | Analogy to similar amides[1] |
| Melting Point | 80-90 °C (estimated) | Analogy to N-Propyl Propanamide and other long-chain amides[2][3] |
| Boiling Point | > 250 °C (estimated at atmospheric pressure) | Analogy to N-Propyl Propanamide and other long-chain amides[2] |
| Solubility | Soluble in organic solvents; sparingly soluble in water (estimated) | General solubility of long-chain amides[4][5] |
| pKa | ~17 (amide proton, estimated) | General pKa of secondary amides |
Experimental Protocols
Given the absence of specific literature on (2R)-2-propyloctanamide, this section outlines general yet detailed experimental protocols for its plausible synthesis and characterization based on established organic chemistry methodologies.
Synthesis of (2R)-2-propyloctanamide
The synthesis of (2R)-2-propyloctanamide can be envisioned as a multi-step process starting from commercially available materials. A key step involves the creation of the chiral center at the alpha-position to the carbonyl group.
Step 1: Synthesis of 2-propyloctanoic acid
The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation of 1-decene followed by oxidation.[6]
-
Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g., a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and appropriate solvents.
-
Procedure:
-
In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.
-
The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing agent.
-
The product is purified by distillation or chromatography.
-
Step 2: Chiral Resolution of 2-propyloctanoic acid
The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral resolving agent.[7][8][9]
-
Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol, acetone).
-
Procedure:
-
The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.
-
The diastereomeric salts are separated by fractional crystallization based on their different solubilities.
-
The desired diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure (R)-2-propyloctanoic acid.
-
The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[10]
-
Step 3: Amide Coupling to form (2R)-2-propyloctanamide
The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case, ammonia, to form the primary amide.[11][12][13][14][15]
-
Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium chloride), and a suitable solvent (e.g., DMF, DCM).[14]
-
Procedure:
-
(R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.
-
The coupling and activating agents are added, and the mixture is stirred to form an activated ester.
-
Ammonium chloride and a base are then added to the reaction mixture.
-
The reaction is monitored by TLC or LC-MS until completion.
-
The product is isolated by extraction and purified by column chromatography or recrystallization.
-
Spectroscopic Characterization
The structure and purity of the synthesized (2R)-2-propyloctanamide would be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640-1680 cm⁻¹.[21][22][23][24][25] A characteristic N-H stretching vibration would be observed around 3200-3400 cm⁻¹, and N-H bending (Amide II band) around 1550-1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]
Biological Activity Screening
As the biological activity of (2R)-2-propyloctanamide is unknown, a general screening protocol to assess its potential cytotoxic and antimicrobial effects is proposed.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]
-
Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl), 96-well plates.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (2R)-2-propyloctanamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Screening: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[35][36][37][38]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, (2R)-2-propyloctanamide stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Synthetic Workflow for (2R)-2-propyloctanamide
Caption: Plausible synthetic route for (2R)-2-propyloctanamide.
Workflow for In Vitro Cytotoxicity Screening (MTT Assay)
Caption: General workflow for the MTT cytotoxicity assay.
References
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